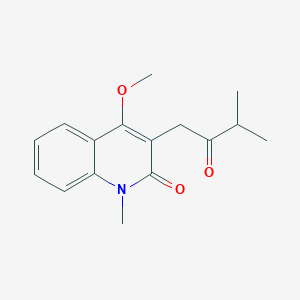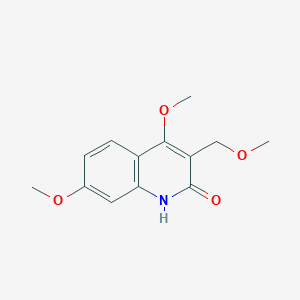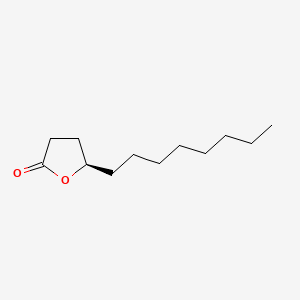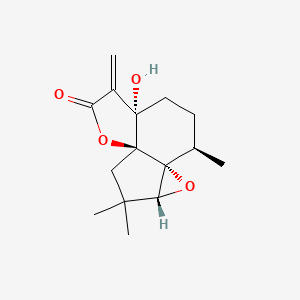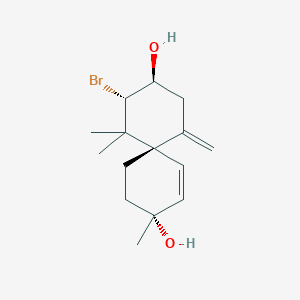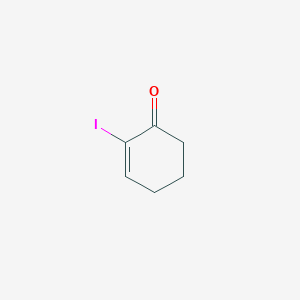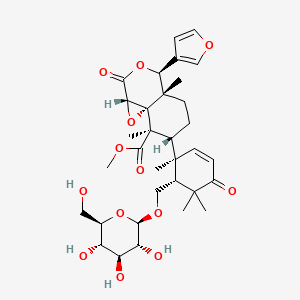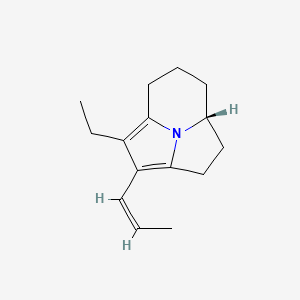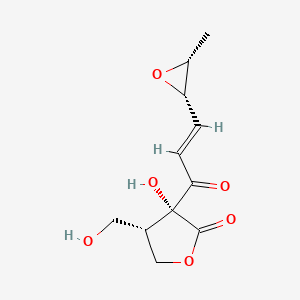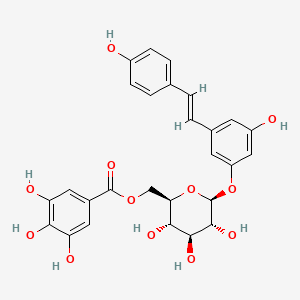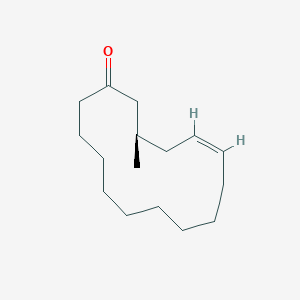
Paneolilludinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paneolilludinic acid is a natural product found in Panaeolus retirugis and Panaeolus papilionaceus with data available.
Aplicaciones Científicas De Investigación
Antibacterial and Cytotoxic Properties
Paneolilludinic acid, along with paneolic acid, has been identified for its antibacterial activity, particularly against Staphylococcus aureus. Additionally, paneolic acid demonstrated cytotoxicity to HL60 cells, suggesting potential applications in anti-cancer treatments (Ma et al., 2004).
Application in Material Sciences
Potential in Drug Development
Research in coenzyme A biosynthesis highlights the importance of pantothenic acid and its analogs in developing antimicrobial agents. While paneolilludinic acid is not directly mentioned, this research area provides a relevant context for exploring similar compounds in drug development, especially as antimicrobial agents (Spry et al., 2008).
Sensor Technology
Studies involving polyaniline doped with various acids have shown significant results in developing sensors, such as for hydrogen peroxide detection. These findings indicate the potential of using similar acid-doped compounds in creating effective sensors for various applications (Yang & Mu, 2005).
Propiedades
Nombre del producto |
Paneolilludinic acid |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
(2S,3aS,5S)-5-hydroxy-2,5,7-trimethylspiro[1,3,3a,4-tetrahydroindene-6,1'-cyclopropane]-2-carboxylic acid |
InChI |
InChI=1S/C15H22O3/c1-9-11-8-13(2,12(16)17)6-10(11)7-14(3,18)15(9)4-5-15/h10,18H,4-8H2,1-3H3,(H,16,17)/t10-,13-,14-/m0/s1 |
Clave InChI |
KPHPOAIUDVWBRH-BPNCWPANSA-N |
SMILES isomérico |
CC1=C2C[C@@](C[C@H]2C[C@](C13CC3)(C)O)(C)C(=O)O |
SMILES |
CC1=C2CC(CC2CC(C13CC3)(C)O)(C)C(=O)O |
SMILES canónico |
CC1=C2CC(CC2CC(C13CC3)(C)O)(C)C(=O)O |
Sinónimos |
paneolilludinic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



